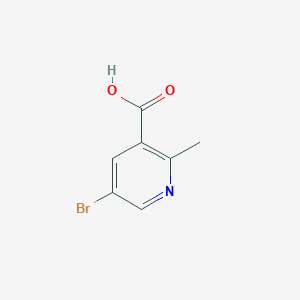

5-Bromo-2-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKYARFQYAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593632 | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-02-6 | |

| Record name | 5-Bromo-2-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylnicotinic acid (C₇H₆BrNO₂) is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. As a key building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In light of the limited publicly available experimental data for this specific compound, this document emphasizes the robust experimental methodologies required for its characterization. By detailing these protocols, this guide serves as a practical resource for researchers, enabling them to generate reliable data and advance their work.

Introduction: The Significance of Physicochemical Characterization

The physical properties of an active pharmaceutical ingredient (API) or a key intermediate like this compound are critical determinants of its behavior in both chemical and biological systems. Properties such as melting point, solubility, and pKa influence reaction kinetics, formulation strategies, bioavailability, and crystal engineering efforts. While extensive databases exist for many common reagents, the specific properties of novel or less-common substituted heterocycles are often not well-documented. This guide addresses this gap by not only collating available information but also by providing the scientific foundation and practical protocols for researchers to determine these properties in their own laboratories.

Molecular and Chemical Identity

A foundational aspect of physical property analysis is the confirmation of the molecular identity and structure of the compound .

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 5-Bromo-2-methylpyridine-3-carboxylic acid | N/A |

| CAS Number | 351003-02-6 | N/A |

Note: While a Material Safety Data Sheet provides the molecular formula and weight, it explicitly states that the chemical and physical properties have not been thoroughly investigated[1].

Thermal Properties: Melting Point and Decomposition

The melting point of a crystalline solid is a key indicator of its purity. For pure compounds, a sharp melting range is expected, while impurities typically lead to a depressed and broader melting range.

Expected Melting Point Behavior

While no experimental melting point for this compound is readily available, data from related compounds can offer an approximation. For instance, the ethyl ester of this compound has a reported melting point of 38-42°C. Generally, the free acid is expected to have a significantly higher melting point due to intermolecular hydrogen bonding between the carboxylic acid moieties. For comparison, nicotinic acid itself has a high melting point of 236-239 °C[2]. The introduction of a bromine atom and a methyl group will influence the crystal packing and intermolecular forces, and thus the melting point.

Experimental Determination of Melting Point

Two primary methods are recommended for the precise determination of the melting point: the capillary method and Differential Scanning Calorimetry (DSC).

This is a classical and widely used method for determining the melting range of a solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

Rapid Heating: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample. Pure compounds typically have a melting range of 1-2°C[3].

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature[4]. It provides a more quantitative measure of the melting process.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

An inert nitrogen atmosphere should be maintained throughout the experiment.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of ionizable compounds like this compound is highly pH-dependent.

Predicted Solubility

Given the presence of a carboxylic acid group, this compound is expected to be an acidic compound with low solubility in acidic aqueous media and higher solubility in neutral to basic media where it can form a soluble carboxylate salt. The related ethyl ester is described as "slightly soluble in water"[5], suggesting the free acid will also have limited aqueous solubility in its neutral form.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Media Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Sample Addition: Add an excess amount of this compound to each buffer solution in separate vials. The solid should be in a finely powdered form to maximize surface area.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

pH Measurement: Measure the final pH of each saturated solution.

Acidity Constant (pKa)

The pKa is the pH at which the ionized and unionized forms of the compound are present in equal concentrations. For a carboxylic acid, this represents the equilibrium between the neutral (-COOH) and anionic (-COO⁻) forms.

Predicted pKa

The pKa of nicotinic acid is approximately 4.85[2]. The electron-withdrawing nature of the bromine atom at the 5-position is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value for this compound compared to the parent nicotinic acid.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (co-solvents like methanol or DMSO may be used if aqueous solubility is low, followed by extrapolation to 0% co-solvent).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and quantification.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region.

-

Expected Spectral Features: Nicotinic acid derivatives show characteristic peaks around 210 nm and 260 nm[6][7]. The exact λmax for this compound will be influenced by the bromo and methyl substituents. The UV spectrum is also pH-dependent due to the ionization of the carboxylic acid group.

-

Experimental Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

-

Prepare a series of dilutions to fall within the linear range of the spectrophotometer.

-

Scan the absorbance of the solutions from approximately 200 to 400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

-

¹H NMR - Expected Chemical Shifts:

-

Aromatic Protons: The protons on the pyridine ring will resonate in the downfield region (typically δ 7.0-9.0 ppm). The electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating methyl group, will influence their precise chemical shifts.

-

Methyl Protons: A singlet corresponding to the methyl group protons will appear in the upfield region (typically δ 2.0-3.0 ppm).

-

Carboxylic Acid Proton: A broad singlet for the acidic proton will be observed, the chemical shift of which is highly dependent on the solvent and concentration.

-

-

¹³C NMR - Expected Chemical Shifts:

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (typically δ 160-180 ppm).

-

Methyl Carbon: The methyl carbon will resonate in the upfield aliphatic region.

-

-

General NMR Protocol:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity.

-

Caption: General Workflow for NMR-based Structural Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Vibrational Bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The FT-IR spectrum of nicotinic acid shows a characteristic C=O band at 1698 cm⁻¹[6].

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, can be attributed to the C-Br bond.

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered this compound onto the crystal.

-

Apply pressure using the anvil.

-

Collect the sample spectrum.

-

Safety and Handling

Based on the available Material Safety Data Sheet, this compound should be handled with care in a well-ventilated area[1]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1].

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of this compound. While experimentally determined data for this specific compound remains scarce in the public domain, the protocols and theoretical considerations outlined herein equip researchers with the necessary tools to perform a thorough physicochemical characterization. The generation of such data is not only crucial for the immediate research applications of this molecule but also contributes valuable knowledge to the broader scientific community.

References

- MSDS of 5-Bromo-2-methyl-nicotinic acid. (n.d.). Retrieved from [URL of the MSDS if available, otherwise describe as per search result]

- Melting point determination. (n.d.).

- Differential scanning calorimetry (DSC). (n.d.).

- Shake-flask method for solubility determination. (n.d.). Retrieved from [URL of a general solubility protocol]

- Potentiometric titration for pKa determination. (n.d.).

- UV-Vis Spectroscopy of Nicotinic Acid Deriv

- NMR Spectroscopy of Pyridine Deriv

- FT-IR Spectroscopy of Carboxylic Acids. (n.d.). Retrieved from [URL of a general IR spectroscopy resource]

- 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER. (n.d.). ECHEMI.

- Nicotinic acid Properties. (n.d.). ChemicalBook.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. (n.d.). Starna Cells.

- Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. (2022). Future Journal of Pharmaceutical Sciences, 8(1).

- Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (n.d.).

- Nicotinic acid. (n.d.). ChemicalBook.

Sources

An In-Depth Technical Guide to 5-Bromo-2-methylnicotinic Acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinic Acids

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have a rich history in therapeutic applications, most notably as the first lipid-lowering agent.[1] The strategic functionalization of the pyridine ring of nicotinic acid has unlocked a vast chemical space for the development of novel therapeutic agents. Among these, halogenated derivatives, particularly brominated scaffolds, serve as versatile intermediates in medicinal chemistry. 5-Bromo-2-methylnicotinic acid is a prime example of such a scaffold, offering multiple reaction sites for the construction of complex molecules with diverse biological activities. Its utility as a precursor for a range of pharmaceuticals, including potential anticancer agents, underscores its significance in modern drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, tailored for the discerning researcher.

Physicochemical Properties

This compound is a powdered solid at room temperature.[2] Its core structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| CAS Number | 351003-02-6 | [2] |

| Appearance | Powder | [2] |

| Purity | Typically ≥99% (Lab Grade) | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a multi-step pathway, commencing with the commercially available 5-amino-2-methylpyridine. A plausible and efficient synthetic route involves a Sandmeyer-type reaction followed by oxidation of the methyl group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methylpyridine

This procedure is adapted from methodologies for similar Sandmeyer reactions.[4]

-

Diazotization: To a cooled (0-5 °C) solution of 5-amino-2-methylpyridine (1.0 eq) in 48% hydrobromic acid (HBr), add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic amount) in HBr. Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize with a strong base (e.g., NaOH) to a pH of 8-9. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methylpyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Bromide Catalyst: CuBr facilitates the substitution of the diazonium group with bromide in the Sandmeyer reaction, proceeding through a radical mechanism.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methylpyridine (1.0 eq) in water.

-

Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

-

Work-up: Once the reaction is complete, cool the mixture and filter to remove the MnO₂ precipitate. Wash the precipitate with hot water. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4.

-

Isolation: The desired this compound will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

-

Potassium Permanganate: KMnO₄ is a strong oxidizing agent capable of oxidizing the alkyl side chain of the pyridine ring to a carboxylic acid.

-

Acidification: The product is isolated by acidification, which protonates the carboxylate salt to the less soluble carboxylic acid, causing it to precipitate.

Predicted Spectroscopic and Chromatographic Analysis

As of the writing of this guide, detailed, publicly available experimental spectra for this compound are limited. The following analysis is predictive, based on the known spectral data of the closely related 5-bromonicotinic acid[5][6][7][8] and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one for the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |

| ~8.9 | Doublet | 1H | H-6 | The proton at the 6-position is deshielded by the adjacent nitrogen and the bromine atom, appearing as a doublet due to coupling with H-4. |

| ~8.4 | Doublet | 1H | H-4 | The proton at the 4-position is deshielded by the adjacent carboxylic acid group and will appear as a doublet due to coupling with H-6. |

| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are in a relatively shielded environment and will appear as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show seven distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |

| ~158 | C-2 | The carbon bearing the methyl group and adjacent to the nitrogen will be significantly deshielded. |

| ~153 | C-6 | The carbon adjacent to the nitrogen and bromine will be deshielded. |

| ~142 | C-4 | Aromatic CH carbon. |

| ~128 | C-3 | The carbon bearing the carboxylic acid group. |

| ~122 | C-5 | The carbon bearing the bromine atom will be deshielded, but the exact shift is influenced by other substituents. |

| ~24 | -CH₃ | The methyl carbon is in a shielded environment and appears in the aliphatic region. |

FTIR Spectroscopy (Predicted)

The infrared spectrum will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Methyl |

| 1720-1690 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| ~1050 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Rationale |

| 215/217 | [M]⁺ | The molecular ion peak will appear as a doublet with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 198/200 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 170/172 | [M-COOH]⁺ | Decarboxylation, a common fragmentation pathway for carboxylic acids. |

| 91 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

Analytical Workflow

Caption: A typical workflow for the synthesis and analytical confirmation of this compound.

Applications in Drug Discovery

This compound is a highly valuable building block in the synthesis of more complex molecules for drug discovery, primarily due to its two reactive sites: the carboxylic acid group and the bromine atom.

-

Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the construction of diverse molecular libraries.

Key Role in the Synthesis of PARP Inhibitors

A significant application of nicotinic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair.[9] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality, a promising strategy in cancer therapy.[10]

The nicotinamide core of NAD⁺, the natural substrate for PARP, is mimicked by many PARP inhibitors. This compound provides a scaffold that can be elaborated through the aforementioned chemical transformations to generate potent and selective PARP inhibitors.

Caption: The central role of this compound in generating libraries of potential PARP inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

-

General Advice: Consult a physician and show the safety data sheet (SDS) to the doctor in attendance.[3]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Skin Contact: Causes skin irritation. Wash off with soap and plenty of water.[3]

-

Inhalation: May cause respiratory irritation.[3] If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[3]

-

Ingestion: May be harmful if swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a respirator tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of complex organic molecules, most notably in the pursuit of novel therapeutics such as PARP inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is crucial for any researcher aiming to leverage its potential in drug discovery and development. This guide has provided a comprehensive, albeit predictive in some analytical aspects, overview to aid in these endeavors.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. indiamart.com [indiamart.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromonicotinic acid(20826-04-4) 1H NMR [m.chemicalbook.com]

- 7. 5-Bromonicotinic acid(20826-04-4) MS [m.chemicalbook.com]

- 8. 5-Bromonicotinic acid(20826-04-4) 13C NMR spectrum [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 1060810-16-3|5-Bromo-2-methylisonicotinic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylnicotinic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] 5-Bromo-2-methylnicotinic acid, a substituted pyridine carboxylic acid, is a compound of interest in medicinal chemistry due to the prevalence of the nicotinic acid scaffold in pharmacologically active molecules. Understanding and accurately determining its solubility is a foundational step in pre-formulation studies, guiding the selection of appropriate dosage forms and predicting in vivo performance.[1]

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical framework for researchers. It outlines the theoretical considerations, detailed experimental protocols for solubility determination, and the key factors influencing the dissolution of this compound. The methodologies described herein are grounded in established principles of pharmaceutical analysis, ensuring a robust and scientifically sound approach to characterizing this promising molecule.

Physicochemical Properties of this compound: A Predictive Overview

The solubility of a compound is intrinsically linked to its fundamental physicochemical characteristics. While experimental data for this compound is not widely available, we can infer its likely properties based on its structure and data from related compounds.

| Property | Predicted Value/Information | Significance for Solubility |

| Molecular Formula | C₇H₆BrNO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 216.03 g/mol | Influences the mass-to-volume ratio in solution. |

| pKa | ~2.90 ± 0.25 (Predicted for 6-Bromo-2-methylnicotinic acid)[2] | As a carboxylic acid, the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At pH values above the pKa, the ionized carboxylate form will predominate, leading to increased water solubility. |

| logP | ~1.85 (Predicted for 6-Bromo-2-methylnicotinic acid)[3] | This predicted value suggests a moderate lipophilicity. The bromine atom is expected to increase lipophilicity compared to the parent nicotinic acid, potentially decreasing aqueous solubility while enhancing solubility in organic solvents. |

| Melting Point | Not available | A high melting point can be indicative of a stable crystal lattice, which may correlate with lower solubility as more energy is required to break the crystal lattice. |

| General Solubility | The ethyl ester derivative is described as "slightly soluble in water".[4][5] Bromopyridines are generally slightly miscible with water.[6] | This suggests that the parent acid will also have limited aqueous solubility, particularly at low pH. |

Note: The predicted pKa and logP values are for a closely related isomer and should be used as an estimation. Experimental determination is necessary for definitive values.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug. The following protocol provides a robust procedure for determining the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method

1. Preparation of Materials:

-

Compound: this compound powder.

-

Solvents: A range of pharmaceutically relevant solvents should be selected. This should include purified water, various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions), and organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Equipment: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm), and volumetric flasks.

2. Experimental Procedure:

-

Step 1: Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Step 2: Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, which is often 24 to 48 hours.[4] Longer times may be necessary, and this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Step 3: Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter.[6] Filtration is often preferred to remove fine particles, but care must be taken to avoid adsorption of the compound onto the filter material.

-

Step 4: Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated solution with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to bring the concentration within the range of the calibration curve.

3. Quantification by HPLC or UV-Vis Spectroscopy:

-

HPLC Method: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining concentration.[7]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution.[7]

-

-

UV-Vis Spectroscopy Method: This is a simpler and faster method, suitable if the compound has a chromophore and there are no interfering substances.[8]

-

Wavelength Selection: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.[8]

-

Analysis: Measure the absorbance of the diluted saturated solution.

-

Quantification: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility.

-

Factors Influencing the Solubility of this compound

The solubility of this compound is not a single value but is influenced by several interconnected factors.

Sources

In-Depth Spectroscopic Analysis of 5-Bromo-2-methylnicotinic Acid: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Preamble: The Pursuit of Empirical Data

In the landscape of chemical research and drug development, the precise and unambiguous characterization of molecular structure is paramount. Spectroscopic analysis serves as the bedrock of this endeavor, providing a detailed fingerprint of a compound's atomic and electronic framework. This guide is intended to be a comprehensive resource on the spectroscopic analysis of 5-Bromo-2-methylnicotinic acid (CAS 351003-02-6), a substituted pyridine derivative of interest in medicinal chemistry and materials science.

However, a foundational principle of scientific integrity is the reliance on empirical, verifiable data. Despite a thorough and multi-faceted search of scientific literature, spectral databases, and patent repositories, a complete and authenticated set of experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located in the public domain.

Therefore, this document will proceed by first establishing the known physical properties of the compound. Subsequently, it will provide a detailed theoretical framework for the expected spectroscopic signatures of this compound. This predictive analysis is grounded in established principles of spectroscopy and comparative data from structurally analogous compounds. This guide will also outline the rigorous, self-validating experimental protocols that would be employed to acquire this data, ensuring that when the spectra are obtained, their interpretation can be executed with the highest degree of confidence.

Compound Profile: this compound

Before delving into its spectroscopic characteristics, it is essential to establish the known physical and chemical identity of the target molecule.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonym | 5-Bromo-2-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 351003-02-6 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Melting Point | 226-230 °C | [1] |

| Appearance | Solid | [1] |

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon-13) NMR.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For aromatic systems like substituted pyridines, the chemical shifts are influenced by the aromatic ring current and the electronic effects (inductive and resonance) of the substituents.[2]

Predicted ¹H NMR Spectrum (in DMSO-d₆): Due to the acidic proton of the carboxylic acid, a polar aprotic solvent like DMSO-d₆ is a suitable choice for NMR analysis.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 12.0-14.0 ppm . This broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons.

-

H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. It is also ortho to the bromine atom. It is expected to be the most downfield of the aromatic protons, likely appearing as a doublet around 8.5-8.7 ppm . The splitting would be a small meta coupling (⁴J) to H-4.

-

H-4: This proton is para to the nitrogen, ortho to the bromine, and meta to the methyl and carboxylic acid groups. It is expected to appear as a doublet around 8.2-8.4 ppm , also showing meta coupling to H-6.

-

-

Methyl Protons (-CH₃): The methyl group at the 2-position is attached to the aromatic ring. It will appear as a singlet (no adjacent protons to couple with) in the region of 2.5-2.7 ppm .

Data Summary Table (Predicted ¹H NMR):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.0 - 14.0 | br s | 1H | -COOH |

| 8.5 - 8.7 | d | 1H | H-6 |

| 8.2 - 8.4 | d | 1H | H-4 |

| 2.5 - 2.7 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or participating in double/triple bonds appearing further downfield.[3]

Predicted ¹³C NMR Spectrum (in DMSO-d₆): Six distinct carbon signals are expected for the pyridine ring and the two substituent carbons.

-

Carboxylic Carbon (-COOH): This carbon will be the most downfield, typically appearing around 165-168 ppm .

-

Aromatic Carbons:

-

C-2 and C-3: These carbons bear the methyl and carboxylic acid groups, respectively. Their chemical shifts will be significantly influenced by these substituents. C-2 is expected around 158-162 ppm , and C-3 (adjacent to the carboxyl group) around 130-135 ppm .

-

C-5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine will shift this carbon's resonance upfield relative to an unsubstituted carbon, but its position on the electron-poor pyridine ring will still place it in the aromatic region, likely around 118-122 ppm .

-

C-6 and C-4: These carbons are attached to protons. C-6, being adjacent to the nitrogen, will be further downfield than C-4. Expected shifts are approximately 150-154 ppm for C-6 and 140-144 ppm for C-4.

-

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, expected around 20-24 ppm .

Data Summary Table (Predicted ¹³C NMR):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 165 - 168 | -COOH |

| 158 - 162 | C-2 |

| 150 - 154 | C-6 |

| 140 - 144 | C-4 |

| 130 - 135 | C-3 |

| 118 - 122 | C-5 |

| 20 - 24 | -CH₃ |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). The frequencies of these absorptions are characteristic of specific functional groups.[5]

Predicted IR Absorptions: The IR spectrum of this compound will be dominated by features from the carboxylic acid and the substituted aromatic ring.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹ . This is a hallmark of a hydrogen-bonded carboxylic acid dimer.

-

C-H Stretches:

-

Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .

-

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the region of 1700-1725 cm⁻¹ . The conjugation with the pyridine ring may shift this to the lower end of the typical carboxylic acid range.

-

C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

-

C-O Stretch and O-H Bend: A medium C-O stretching band coupled with O-H in-plane bending is expected around 1210-1320 cm⁻¹ .

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain numerous complex bands, including C-H out-of-plane bending and a C-Br stretching vibration (typically below 700 cm⁻¹), which are unique to the overall molecular structure.

Data Summary Table (Predicted IR Absorptions):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Broad | O-H Stretch (Carboxylic Acid Dimer) |

| 3050 - 3150 | Weak-Medium | Aromatic C-H Stretch |

| 2850 - 2980 | Weak-Medium | Aliphatic C-H Stretch (-CH₃) |

| 1700 - 1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1400 - 1600 | Medium-Strong | C=C and C=N Stretches (Pyridine Ring) |

| 1210 - 1320 | Medium | C-O Stretch / O-H Bend |

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the solid sample on the crystal, apply pressure using the anvil to ensure good contact, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is automatically Fourier-transformed by the instrument software to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Principles: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this molecule, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum (ESI): Given the presence of an acidic carboxylic acid and a basic pyridine nitrogen, this compound can be analyzed in either positive or negative ion mode.

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻):

-

In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

Crucially, bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic doublet of peaks separated by 2 m/z units, with nearly equal intensity.

-

For [M+H]⁺: m/z 216 (with ⁷⁹Br) and m/z 218 (with ⁸¹Br).

-

For [M-H]⁻: m/z 214 (with ⁷⁹Br) and m/z 216 (with ⁸¹Br).

-

-

-

Key Fragmentation Pathways:

-

Loss of H₂O: In positive ion mode, a fragment corresponding to the loss of water from the carboxylic acid ([M+H - H₂O]⁺) may be observed at m/z 198/200.

-

Loss of COOH/CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids. Loss of the entire carboxyl group as a radical (not typically seen) or loss of CO₂ (44 Da) after initial fragmentation is plausible. A key fragment would likely arise from the loss of the carboxyl group, leading to the 5-bromo-2-methylpyridinium ion.

-

Loss of Br: Cleavage of the C-Br bond could lead to a fragment at m/z 136.

-

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Experimental Protocol for MS Data Acquisition (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol/water or acetonitrile/water, possibly with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with the LC serving to introduce the sample into the ESI source of the mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization: Operate the ESI source in either positive or negative ion mode.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: Analyze the resulting spectra to confirm the molecular weight and propose fragmentation patterns consistent with the known structure.

Conclusion: A Path Forward

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. While this guide provides a robust theoretical and predictive framework for its spectroscopic analysis, the cornerstone of definitive characterization remains the acquisition of high-quality, experimental data. The protocols outlined herein represent a self-validating system for obtaining such data. By following these methodologies, researchers can ensure that the structural assignment of this compound, and any novel compounds derived from it, is built upon a foundation of empirical certainty and scientific rigor.

References

-

ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. Available at: [Link]

-

Journal of the Chemical Society, Faraday Transactions. FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Available at: [Link]

-

J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link]

-

ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

-

ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available at: [Link]

-

Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. Available at: [Link]

-

ResearchGate. Representation of substituted pyridines. Available at: [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

-

Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. Available at: [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Book.

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

Sources

5-Bromo-2-methylnicotinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methylnicotinic Acid

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a common feature in a variety of pharmacologically active compounds. The strategic placement of the bromine atom, the carboxylic acid, and the methyl group provides three distinct points for chemical modification, making it a versatile intermediate for library synthesis and lead optimization. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Pathway 1: Direct Electrophilic Aromatic Bromination

This approach is the most straightforward, involving the direct bromination of the 2-methylnicotinic acid backbone. However, the pyridine ring's inherent electron-deficient nature makes it less reactive towards electrophiles than a benzene ring, necessitating activating conditions or catalysts.[1][2]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, deactivating the ring. However, they direct incoming electrophiles to the C-5 position. To overcome the high activation energy, a Lewis acid catalyst like FeBr₃ is often employed to polarize the bromine molecule (Br₂), creating a more potent electrophile (Br⁺).[2][3] An alternative strategy involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). This acyl chloride intermediate is even more deactivating but still directs the bromination to the 5-position under high temperatures.[4]

Visualizing the Pathway

Caption: Direct bromination of 2-methylnicotinic acid.

Experimental Protocol

Adapted from the bromination of nicotinic acid.[4]

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2-methylnicotinic acid (1.0 eq) and a catalytic amount of powdered iron (0.5-2.0 wt%).

-

Acyl Chloride Formation: Carefully add thionyl chloride (2.4 eq) to the flask. Heat the mixture to 75-80°C and stir for approximately 4-6 hours, or until the solid dissolves and the evolution of HCl gas ceases. This step forms the 2-methylnicotinoyl chloride intermediate.

-

Bromination: While maintaining the temperature, add bromine (1.9 eq) dropwise from the dropping funnel over 2 hours.

-

Reaction: After the addition is complete, increase the temperature to reflux and maintain vigorous stirring for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice or into chilled water to hydrolyze the remaining thionyl chloride and the acyl chloride product back to the carboxylic acid.

-

Isolation: Adjust the pH of the aqueous solution to 2.5-3.0 using a 4N sodium hydroxide solution. The this compound will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent like ethanol or isopropanol to yield the pure product.[4]

Pathway 2: Multi-Step Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method to convert an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] This pathway offers excellent regiochemical control, as the position of the bromine atom is dictated by the initial position of the amino group.

Mechanistic Rationale

This pathway begins with a suitable amino-substituted precursor, such as 5-amino-2-methylnicotinic acid.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺).

-

Radical-Nucleophilic Substitution: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes a single-electron transfer (SET) to the diazonium salt, which then expels nitrogen gas (N₂) to form an aryl radical. This radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[5]

Visualizing the Pathway

Caption: Sandmeyer reaction pathway to the target compound.

Experimental Protocol

Based on general Sandmeyer procedures.[7][8]

-

Diazotization: Dissolve 5-amino-2-methylnicotinic acid (1.0 eq) in 48% hydrobromic acid (HBr) at -5°C to 0°C in a jacketed reactor. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting diazonium salt solution for an additional 30 minutes at low temperature.

-

Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Substitution Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion.

-

Isolation & Purification: Cool the reaction mixture and pour it into water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Pathway 3: Synthesis via Ester Hydrolysis

This pathway involves an initial esterification of the starting material, followed by bromination of the ester, and a final hydrolysis step to yield the target carboxylic acid. This can be advantageous as the ester intermediate may be easier to purify by distillation than the carboxylic acid.

Mechanistic Rationale

-

Fischer Esterification: 2-methylnicotinic acid is first converted to its corresponding ethyl ester by reacting it with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). This is a reversible equilibrium-driven reaction, and removing the water formed drives the reaction towards the product.[9]

-

Bromination of the Ester: The resulting ethyl 2-methylnicotinate is then subjected to electrophilic bromination as described in Pathway 1. The ester group, like the carboxylic acid, is an electron-withdrawing, meta-directing group (relative to the carboxyl), which reinforces the directing effect of the ring nitrogen to place the bromine at the C-5 position.

-

Saponification (Hydrolysis): The purified ethyl 5-bromo-2-methylnicotinate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide (NaOH), to form the sodium carboxylate salt. A subsequent acidification step with a strong acid (e.g., HCl) protonates the carboxylate to yield the final product.

Visualizing the Pathway

Caption: Three-step synthesis via an ester intermediate.

Experimental Protocol

Protocol for esterification and hydrolysis adapted from Guidechem.[9]

-

Esterification: In a round-bottom flask, suspend 2-methylnicotinic acid (1.0 eq) in anhydrous ethanol (10-20 eq). Carefully add concentrated sulfuric acid (0.5 eq) as a catalyst. Heat the mixture to reflux for 4-8 hours. Monitor by TLC.

-

Ester Isolation: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the ethyl 2-methylnicotinate with an organic solvent like ethyl acetate. Dry the organic phase and concentrate under vacuum. The crude ester can be purified by vacuum distillation.

-

Bromination of Ester: Perform the bromination on the purified ethyl 2-methylnicotinate using the conditions described in Pathway 1. The product, ethyl 5-bromo-2-methylnicotinate, can be purified by vacuum distillation.[9]

-

Hydrolysis: Dissolve the purified ethyl 5-bromo-2-methylnicotinate (1.0 eq) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.

-

Final Isolation: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material(s) | Key Steps | Yield | Pros | Cons |

| 1. Direct Bromination | 2-Methylnicotinic Acid | Single Step | Moderate-Good | Atom economical; shortest route. | Harsh conditions (high temp, strong acids); potential for side products; regioselectivity can be an issue without proper control.[1] |

| 2. Sandmeyer Reaction | 5-Amino-2-methylnicotinic Acid | Diazotization, Cu(I)-catalyzed substitution | Good-Excellent | Excellent regiochemical control; generally high yields. | Multi-step if starting material is not available; diazonium salts can be unstable; use of copper salts.[5][6] |

| 3. Ester Hydrolysis | 2-Methylnicotinic Acid | Esterification, Bromination, Hydrolysis | Good | Intermediates are often liquids, allowing for purification by distillation; good overall yield. | Longer, multi-step process; requires additional reagents and purification steps.[9] |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages and challenges. The choice of method will ultimately depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the laboratory's capabilities.

-

Direct Bromination is optimal for its directness when high purity starting material is available and conditions can be carefully controlled.

-

The Sandmeyer Reaction offers unparalleled regioselectivity and is the preferred method when the corresponding amino-precursor is accessible.

-

The Ester Hydrolysis route provides a robust, albeit longer, alternative that facilitates purification of intermediates, potentially leading to a higher purity final product.

By understanding the mechanistic underpinnings and procedural nuances of each pathway, researchers can make informed decisions to efficiently and effectively synthesize this critical intermediate for their drug discovery and development programs.

References

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 11, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, Vol. 45, No. 10. Retrieved January 11, 2026, from [Link]

-

Preparing Carboxylic Acids. (2020, August 11). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Retrieved January 11, 2026, from [Link]

-

Dyker, G. (2023, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

- Process for preparing 5-bromonicotinic acid. (1995). Russian Patent RU2039046C1. Google Patents.

-

Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Preparing Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Zhang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(3), 419. Retrieved January 11, 2026, from [Link]

- Method for preparing 5-bromo-2-methylpyridine. (2012). Chinese Patent CN101560183B. Google Patents.

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023, September 20). Organic Chemistry | OpenStax. Retrieved January 11, 2026, from [Link]

- Preparation method for 2,5-dibromo-3-methylpyridine. (2016). Chinese Patent CN105348177A. Google Patents.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). US Patent Application US20060116519A1. Google Patents.

-

Ethyl 5-bromo-6-methylnicotinate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

Unveiling the Molecular Trajectory of 5-Bromo-2-methylnicotinic Acid: A Technical Guide to Mechanistic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylnicotinic acid is a synthetic organic compound belonging to the pyridine carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While direct, comprehensive studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural analogy to nicotinic acid (Niacin, Vitamin B3) provides a strong rationale for proposing a putative molecular target and signaling pathway. This technical guide synthesizes the available evidence for related compounds to postulate a primary mechanism of action for this compound centered on the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A . We present an in-depth, experience-driven framework for the experimental validation of this hypothesis, detailing the requisite protocols and the causal logic behind each step. This document is designed not as a static review, but as a strategic roadmap for researchers aiming to rigorously characterize this and similar small molecules.

Introduction: The Rationale for a GPR109A-Centric Hypothesis

Nicotinic acid is a well-established therapeutic agent, primarily known for its lipid-modifying effects, which are largely mediated through the activation of GPR109A, a G-protein coupled receptor (GPCR).[1][2] This receptor is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[3] The introduction of a bromine atom and a methyl group to the nicotinic acid scaffold, as in this compound, can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can influence receptor binding affinity, potency, and potentially introduce functional selectivity or "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another.

Given the conservation of the core pyridine-3-carboxylic acid pharmacophore, it is scientifically sound to hypothesize that this compound acts as a ligand for GPR109A. The primary objective of this guide is to provide the technical framework to test this hypothesis and fully delineate the compound's functional consequences upon receptor engagement.

The Putative Target: GPR109A Signaling Pathways

GPR109A is a pleiotropic receptor that couples to multiple intracellular signaling cascades. Understanding these pathways is critical for designing experiments that can fully profile the activity of a novel ligand like this compound. The two major pathways initiated by GPR109A activation are the canonical G-protein-mediated pathway and the β-arrestin-mediated pathway.

Canonical Gαi/o-Mediated Pathway

Upon agonist binding, GPR109A undergoes a conformational change that facilitates its coupling to inhibitory G-proteins of the Gi/o family.[1][3] This interaction is sensitive to pertussis toxin, which ADP-ribosylates the Gαi/o subunit and prevents its activation by the receptor.[1] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

-

Gαi/o Subunit: The primary function of the Gαi/o subunit is to inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in adipocytes, leads to the dephosphorylation and inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides (lipolysis) and the release of free fatty acids into circulation.[1]

-

Gβγ Subunit: The Gβγ dimer can also signal independently, for instance, by activating G-protein-gated inwardly rectifying potassium (GIRK) channels or inhibiting certain types of voltage-gated calcium channels.

β-Arrestin-Mediated Pathway

Following agonist-induced activation, GPR109A is phosphorylated by G-protein-coupled receptor kinases (GRKs), such as GRK2.[4] This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2, also known as arrestin 3) to the receptor's intracellular domains.[4] β-arrestin binding sterically hinders further G-protein coupling, leading to signal desensitization. However, β-arrestin is not merely a signal terminator; it can also act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] This pathway has been implicated in some of the non-metabolic and potentially adverse effects of GPR109A agonists, such as cutaneous flushing.[4]

Caption: Putative signaling pathways of this compound via GPR109A.

Experimental Validation Workflow

A multi-tiered approach is essential to validate the proposed mechanism of action. This workflow progresses from confirming direct physical interaction with the receptor to quantifying the functional consequences of this interaction on downstream signaling pathways.

Caption: A tiered experimental workflow for validating the mechanism of action.

Tier 1: Radioligand Binding Assay

Objective: To determine if this compound directly binds to GPR109A and to quantify its binding affinity (Ki).

Causality: This is the foundational experiment. A direct physical interaction with the receptor is a prerequisite for a direct mechanism of action. A competitive binding assay is the gold standard for this purpose.[5][6]

Protocol:

-

Preparation of Membranes:

-

Culture a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[7]

-

-

Assay Setup (96-well format):

-

To each well, add:

-

Cell membrane preparation (a fixed amount of protein, e.g., 10-20 µg).

-

A fixed concentration of a high-affinity GPR109A radioligand, such as [³H]-nicotinic acid (typically at or near its Kd value).[8]

-

A range of concentrations of unlabeled this compound (the "competitor").

-

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of unlabeled nicotinic acid to displace all specific binding.

-

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with bound radioligand are trapped on the filter.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining free radioligand. Measure the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: cAMP Accumulation Assay